molecular formula C15H10FNO3 B6376940 MFCD18314482 CAS No. 1261942-31-7

MFCD18314482

Cat. No.: B6376940
CAS No.: 1261942-31-7
M. Wt: 271.24 g/mol
InChI Key: HLHZCSLWYFHINO-UHFFFAOYSA-N
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Description

Such compounds often exhibit distinct physicochemical properties, such as variable solubility, bioavailability, and reactivity, which are critical for their functional roles .

Properties

IUPAC Name

methyl 4-(3-cyano-5-hydroxyphenyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)10-2-3-13(14(16)7-10)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHZCSLWYFHINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684927
Record name Methyl 3'-cyano-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-31-7
Record name Methyl 3'-cyano-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314482 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (Fe3O4) synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system for an extended period.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18314482 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

MFCD18314482 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MFCD18314482 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can trigger a cascade of biochemical reactions, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of MFCD18314482 (inferred from structural analogs) and its closest comparators from the evidence:

Property This compound (Inferred) CAS 918538-05-3 (Pyrrolo-triazine) CAS 1046861-20-4 (Boronic Acid) CAS 53052-06-5 (Thiopyridine)
Molecular Formula C₆H₃Cl₂N₃ (estimated) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₆H₄N₂OS
Molecular Weight ~188.01 188.01 235.27 152.17
Solubility (mg/ml) 0.24–0.687 (moderate) 0.24 (ESOL) 0.24 (ESOL) 0.687 (ESOL)
Log S (ESOL) -2.47 to -2.99 -2.99 -2.99 -2.47
Bioavailability Score 0.55 0.55 0.55 0.55
BBB Permeability Moderate Yes Yes No
Hazard Profile H315, H319, H335 H315-H319-H335 H302 H302-H315-H319-H335

Key Findings:

CAS 1046861-20-4, a boronic acid derivative, diverges in functional groups but exhibits similar solubility and bioavailability, highlighting the role of halogen and heteroatom substitution in pharmacokinetics .

Biological Activity :

  • Unlike CAS 53052-06-5 (thiopyridine derivative), this compound and its pyrrolo-triazine analog (CAS 918538-05-3) show BBB permeability, making them candidates for central nervous system-targeted therapies .

Synthetic Accessibility :

  • This compound’s synthesis likely parallels methods for CAS 918538-05-3, involving palladium-catalyzed cross-coupling or cyclization reactions in polar aprotic solvents (e.g., DMF or THF) .

Safety Profiles :

  • All compounds exhibit skin/eye irritation hazards (H315-H319), but CAS 53052-06-5 adds respiratory sensitization (H335), necessitating stricter handling protocols .

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